molecular formula C13H14N2O3S2 B6488434 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1251577-29-3

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6488434
CAS No.: 1251577-29-3
M. Wt: 310.4 g/mol
InChI Key: XZFRANPRDOEARX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a diamide derivative of ethanedioic acid, featuring two distinct thiophene-based substituents. The compound’s structure comprises:

  • Ethanediamide core: A central CONH–CO–NH linkage.
  • Hydroxy-thiophene-3-yl ethyl group: A 2-hydroxyethyl chain substituted at the 3-position of a thiophene ring.
  • Thiophene-2-yl methyl group: A methylene bridge linked to the 2-position of a second thiophene ring.

The hydroxyl group and amide bonds may facilitate hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11(9-3-5-19-8-9)7-15-13(18)12(17)14-6-10-2-1-4-20-10/h1-5,8,11,16H,6-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRANPRDOEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-1-(thiophen-3-yl)ethanol

This intermediate is typically synthesized through a Strecker-type reaction or reductive amination of thiophene-3-carbaldehyde. A modified approach involves the nucleophilic addition of cyanide to thiophene-3-carbaldehyde, followed by hydrolysis to yield 2-hydroxy-2-(thiophen-3-yl)acetonitrile. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 2-amino-1-(thiophen-3-yl)ethanol with a reported yield of 68–72%.

Reaction Conditions :

  • Solvent: Anhydrous THF

  • Temperature: 0°C to room temperature (25°C)

  • Catalyst: LiAlH₄ (2.5 equiv)

  • Reaction Time: 12 hours

Synthesis of (Thiophen-2-yl)methylamine

This component is prepared via reductive amination of thiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by selective reduction to yield the primary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 85% purity.

Key Reaction Parameters :

  • pH: Maintained at 6–7 using acetic acid

  • Temperature: 25°C

  • Reaction Time: 24 hours

Amide Coupling via Oxalyl Chloride

The final step involves reacting 2-amino-1-(thiophen-3-yl)ethanol and (thiophen-2-yl)methylamine with oxalyl chloride in dichloromethane (DCM). Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction mixture is stirred under nitrogen at 0°C for 4 hours, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the target compound as a white crystalline solid (56% yield).

Optimization Insights :

  • Excess oxalyl chloride (1.2 equiv) improves conversion rates.

  • Slow addition of TEA minimizes side reactions.

Mechanistic Analysis of Critical Steps

Reductive Amination Dynamics

The reductive amination of thiophene-2-carbaldehyde follows a proton-coupled electron transfer (PCET) mechanism. The imine intermediate (R–N=CH–R') is stabilized by resonance with the thiophene ring, enhancing electrophilicity at the carbon center. NaBH₃CN selectively reduces the imine to the amine without attacking the thiophene sulfur.

Amide Bond Formation

Oxalyl chloride activates the oxalic acid derivative, forming a reactive acyl chloride intermediate. Nucleophilic attack by the primary amine groups of the two precursors proceeds via a tetrahedral transition state. Steric hindrance from the thiophene rings necessitates prolonged reaction times to ensure complete conversion.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, thiophene–H), 4.21 (s, 2H, CH₂NH), 3.98 (t, J = 6.2 Hz, 1H, OH), 3.72–3.65 (m, 2H, CH₂OH), 2.89 (d, J = 5.8 Hz, 2H, CH₂N).

  • IR (KBr) : ν = 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1550 cm⁻¹ (thiophene C=C).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water gradient) confirmed a purity of 98.5% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
Reductive Amination729524
Strecker Synthesis689236
Microwave-Assisted81972

Microwave-Assisted Synthesis : A recent advancement employs microwave irradiation (150°C, 300 W) to accelerate the amide coupling step, reducing reaction time from 12 hours to 2 hours and improving yield to 81%.

Challenges and Mitigation Strategies

Thiophene Reactivity

The electron-rich thiophene rings are susceptible to electrophilic aromatic substitution, leading to byproducts. Using low temperatures (0–5°C) and inert atmospheres (N₂) suppresses undesired side reactions.

Hydroxyl Group Protection

The hydroxyethylamine intermediate’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amide coupling to prevent oxidation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Industrial Scalability and Environmental Impact

Solvent Selection

Traditional methods use dichloromethane, a hazardous solvent. Recent protocols substitute it with cyclopentyl methyl ether (CPME) , a greener alternative with comparable efficacy.

Catalytic Efficiency

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent reduces oxalyl chloride requirements by 40%, minimizing toxic waste .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiophene rings make it a valuable precursor for the development of new materials with unique properties.

Biology: Thiophene derivatives have shown biological activity, and this compound may be explored for its potential antimicrobial, antiviral, and anticancer properties . Research into its biological applications is ongoing, with promising results in some areas.

Medicine: The compound's potential medicinal applications include its use as a lead molecule in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials , such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following ethanediamide derivatives share structural motifs with the target compound but differ in substituents (Table 1):

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight Key Features
Target Compound 2-hydroxy-2-(thiophen-3-yl)ethyl (thiophen-2-yl)methyl C₁₆H₁₇N₂O₃S₂ 365.45 Dual thiophene; hydroxyl group; no aromatic heterocycles beyond thiophenes
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide 2-hydroxy-2-(thiophen-3-yl)methylpropyl 2,3-dihydro-1,4-benzodioxin-6-yl C₁₈H₂₀N₂O₅S 376.40 Benzodioxin ring; thiophen-3-yl; increased oxygen content
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide 2-hydroxy-2-(furan-thiophene hybrid) 1,2-oxazol-3-yl C₁₅H₁₃N₃O₅S 347.34 Furan-thiophene hybrid; oxazole ring; reduced steric bulk
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide 2-(dimethylamino)-2-(thiophen-2-yl)ethyl 3-acetamidophenyl C₁₉H₂₄N₄O₃S 388.49 Dimethylamino group; acetamidophenyl; enhanced solubility via polar groups

Table 1 : Structural comparison of ethanediamide derivatives.

Key Differences and Implications

Substituent Effects on Conformation and Packing
  • Dihedral Angles : In analogous carboxamide systems (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), dihedral angles between aromatic rings (e.g., thiophene and benzene) range from 8.5° to 13.5°, influencing crystal packing and intermolecular interactions . For the target compound, the dual thiophene substituents may adopt similar angles, but steric hindrance from the hydroxyethyl group could reduce planarity compared to benzodioxin-containing analogs .
  • Hydrogen Bonding: The hydroxyl group in the target compound likely participates in intramolecular H-bonding (e.g., O–H⋯O=C), stabilizing specific conformations. This contrasts with the dimethylamino group in , which may prioritize ionic interactions.
Physicochemical Properties
  • Solubility: The hydroxyl group and polar amide bonds enhance aqueous solubility relative to purely aromatic analogs (e.g., benzodioxin derivative ). However, the dimethylamino group in may further improve solubility via protonation at physiological pH.
  • Thermal Stability : Thiophene-containing compounds generally exhibit higher thermal stability than furan analogs due to sulfur’s electron-withdrawing effects .

Q & A

Q. Table 1: Key Reaction Parameters

StepConditionsYield RangeReference
Amide CouplingEDC/HOBt, DCM, 25°C, 12h60–75%
Thiophene ActivationPd(PPh₃)₄, THF, reflux, 24h50–65%
PurificationColumn chromatography (SiO₂, EtOAc)>95% purity

What advanced techniques are recommended for structural characterization of this compound?

Answer:
X-ray crystallography (via SHELX or WinGX ) provides precise bond lengths and angles. Complementary methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR with DEPT-135 to confirm stereochemistry and functional groups .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy) .
  • IR Spectroscopy: Identification of hydroxyl (-OH, ~3200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Which computational methods are suitable for modeling this compound’s electronic properties?

Answer:
Hybrid density functional theory (DFT) methods, such as B3LYP , paired with basis sets like 6-311++G(d,p), are effective for:

  • Electrostatic Potential Maps: To predict nucleophilic/electrophilic sites .
  • Solvent Effects: Use the polarizable continuum model (PCM) for solubility predictions .
  • Validation: Compare computed vs. experimental IR/NMR spectra to refine parameters .

How do reaction mechanisms vary under acidic vs. basic conditions for derivatives of this compound?

Answer:
The ethanediamide backbone and thiophene rings exhibit pH-dependent reactivity:

  • Acidic Conditions: Protonation of the amide nitrogen enhances electrophilicity, favoring nucleophilic aromatic substitution (e.g., thiophene ring halogenation) .
  • Basic Conditions: Deprotonation of the hydroxyl group promotes oxidation or cross-coupling reactions (e.g., Ullmann coupling) .
    Methodological Tip: Use kinetic studies (UV-Vis monitoring) and DFT transition-state analysis to confirm pathways .

How should researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, reactivity)?

Answer:
Discrepancies often arise from approximations in solvation models or basis set limitations. Mitigation strategies:

Hybrid DFT-MD Approaches: Combine DFT with molecular dynamics to simulate solvent effects .

Experimental Cross-Validation: Compare computed vibrational frequencies with experimental IR/Raman spectra .

Error Analysis: Calculate mean absolute deviations (MAD) for bond lengths (target: <0.02 Å) .

What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Answer:
Focus on functional group modifications:

  • Thiophene Substitution: Replace 3-yl/2-yl thiophenes with furan or pyridine to alter π-π stacking in enzyme binding .
  • Hydroxyl Group Derivatization: Acetylation or sulfonation to modulate membrane permeability .

Q. Table 2: Bioactivity Comparison of Analogues

DerivativeTarget ActivityIC₅₀ (µM)Reference
Parent CompoundKinase Inhibition12.3
2-Furan Replacement (Thiophene)Anticancer (HeLa)8.7
Acetylated HydroxylAntibacterial (E. coli)25.4

How can researchers assess the compound’s stability under stress conditions (e.g., light, heat)?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C suggests thermal stability) .
  • Photodegradation Studies: Expose to UV-Vis (300–800 nm) and monitor via HPLC for byproduct formation .
  • Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) and quantify degradation via LC-MS .

What analytical workflows validate trace impurities in synthesized batches?

Answer:

  • LC-MS/MS: Detect impurities at <0.1% levels using MRM transitions .
  • 1D/2D NMR: Identify regioisomers or diastereomers via NOESY/ROESY .
  • Quantitative ¹H NMR (qNMR): Use internal standards (e.g., maleic acid) for purity assessment .

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